1-(2-Methylbenzo[d]thiazol-7-yl)ethanone
CAS No.:
Cat. No.: VC17443384
Molecular Formula: C10H9NOS
Molecular Weight: 191.25 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-Methylbenzo[d]thiazol-7-yl)ethanone -](/images/structure/VC17443384.png)
Specification
Molecular Formula | C10H9NOS |
---|---|
Molecular Weight | 191.25 g/mol |
IUPAC Name | 1-(2-methyl-1,3-benzothiazol-7-yl)ethanone |
Standard InChI | InChI=1S/C10H9NOS/c1-6(12)8-4-3-5-9-10(8)13-7(2)11-9/h3-5H,1-2H3 |
Standard InChI Key | DNZMXEPZJYHAMY-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=CC=CC(=C2S1)C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a fused bicyclic system: a benzene ring connected to a thiazole ring (benzo[d]thiazole). Key substituents include:
-
Methyl group at position 2 of the thiazole ring
-
Acetyl group at position 7 of the benzene ring
This substitution pattern creates distinct electronic effects: the electron-donating methyl group enhances thiazole ring stability, while the acetyl group introduces a reactive ketone functionality .
Physicochemical Characteristics
Critical properties include:
Property | Value |
---|---|
Molecular Formula | C₁₀H₉NOS |
Molecular Weight | 191.25 g/mol |
Density | Not reported |
Melting/Boiling Points | Not experimentally determined |
Solubility | Likely polar aprotic solvents (DMSO, DMF) |
The lack of experimental data for density and phase transition temperatures highlights opportunities for further characterization .
Synthesis and Structural Modification
General Synthetic Strategies
While no published route explicitly details 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone, analogous benzothiazoles are synthesized via:
-
Cyclocondensation: o-Aminothiophenol derivatives react with acetyl-containing precursors under acidic conditions.
-
Post-functionalization: Methylation of pre-formed benzothiazoles using methylating agents like iodomethane .
A plausible synthesis could involve:
-
Formation of 2-methylbenzo[d]thiazole via cyclization of 2-amino-4-methylthiophenol with acetic anhydride.
-
Friedel-Crafts acetylation at position 7 using acetyl chloride and Lewis acid catalysts.
Analytical Characterization
Key techniques for verification include:
-
¹H NMR: Signals at δ 2.6–2.8 ppm (methyl group), δ 2.4–2.5 ppm (acetyl methyl), and aromatic protons between δ 7.0–8.5 ppm.
-
IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C–N) .
Biological Activity and Mechanistic Insights
Anti-inflammatory Properties
Benzothiazoles with electron-donating substituents exhibit COX-2 selectivity ratios >10:1. The methyl group in this compound may enhance membrane permeability, while the acetyl moiety could modulate arachidonic acid binding .
Comparative Analysis with Analogues
This table underscores the need for targeted biological testing of 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone to establish its therapeutic potential .
Applications and Industrial Relevance
Pharmaceutical Development
The compound serves as:
-
A synthetic intermediate for kinase inhibitors
-
A potential precursor to radiopharmaceuticals via ¹¹C-labeling of the acetyl group
Material Science Applications
Benzothiazole derivatives function as:
-
Organic semiconductors (hole mobility >0.1 cm²/V·s)
-
Fluorescent probes with λₑₘ = 450–550 nm
Challenges and Future Directions
Synthesis Optimization
Priority areas include:
-
Developing catalytic asymmetric routes for enantioselective derivatives
-
Implementing flow chemistry for improved yield (>80%) and purity (>99%)
Biological Screening
Critical assays needed:
-
Kinase inhibition profiling (e.g., EGFR, VEGFR)
-
In vivo anti-inflammatory models (carrageenan-induced paw edema)
Computational Modeling
Molecular dynamics simulations could predict:
-
Binding affinities to H⁺/K⁺ ATPase (ΔG < −8 kcal/mol)
-
Blood-brain barrier permeability (logBB > 0.3)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume